molecular formula C12H24N2 B14443295 (1E)-N'-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide CAS No. 75224-93-0

(1E)-N'-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide

Cat. No.: B14443295
CAS No.: 75224-93-0
M. Wt: 196.33 g/mol
InChI Key: NXHMZFLZTDJLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR’'

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide typically involves the reaction of tert-butylamine with diethylamine and 2-methylprop-2-enal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-Butylamine, diethylamine, and 2-methylprop-2-enal.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Solvents: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The amidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced species.

Scientific Research Applications

(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-methylprop-2-enimidamide: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    N-tert-Butyl-N,N-dimethylprop-2-enimidamide: Contains methyl groups instead of ethyl groups, affecting its steric and electronic characteristics.

Uniqueness

(1E)-N’-tert-Butyl-N,N-diethyl-2-methylprop-2-enimidamide is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties

Properties

CAS No.

75224-93-0

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N'-tert-butyl-N,N-diethyl-2-methylprop-2-enimidamide

InChI

InChI=1S/C12H24N2/c1-8-14(9-2)11(10(3)4)13-12(5,6)7/h3,8-9H2,1-2,4-7H3

InChI Key

NXHMZFLZTDJLJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=NC(C)(C)C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.